ethyl 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-14(18)8(2)16-7-15-12-11(13(16)17)9-5-4-6-10(9)20-12/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAVHRUJRYVZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(C1=O)C3=C(S2)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of heterocyclic compounds, characterized by a cyclopenta[4,5]thieno[2,3-d]pyrimidine core. Its molecular formula is , and it has a molecular weight of approximately 253.31 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Research indicates that it may act as an inhibitor or modulator of various signaling pathways:
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR-mediated pathways, which are crucial for many physiological processes including neurotransmission and hormone release .
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and metabolic disorders.
Antitumor Activity
Several studies have investigated the antitumor properties of compounds related to this compound. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound:
- In Vitro Studies : this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition.
Pharmacokinetics
Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential:
| Property | Value |
|---|---|
| Solubility | Moderate in water |
| Bioavailability | High after oral administration |
| Half-life | Approximately 6 hours |
These properties suggest that the compound could be suitable for oral administration with a favorable absorption profile.
Toxicity and Safety
Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to fully understand its safety profile in long-term use.
Comparison with Similar Compounds
The structural and functional diversity of thienopyrimidine derivatives is vast. Below is a detailed comparison with key analogs:
Structural Variations
Cyclopenta vs. Cyclohepta Rings
- Target Compound: Contains a 6,7-dihydrocyclopenta ring fused to the thienopyrimidine system, conferring a 5-membered carbocyclic structure .
- Compound 2 (): Features a 6,7,8,9-tetrahydrocyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, which has a 7-membered carbocyclic ring. The larger ring size may alter conformational flexibility and receptor binding .
Substituents at Position 3
- Compound 4f () : Includes a 7-benzyl group and a thioxo (C=S) group at position 2, which may enhance π-π stacking interactions or alter redox properties .
Heteroatom Modifications
- Compound 1 () : Substituted with a thietan-3-yloxy group and a thioether linkage, increasing sulfur content and possibly influencing pharmacokinetics .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthesis routes for ethyl 2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanoate, and how is purity ensured?
- Methodology : Multi-step synthesis typically involves cyclocondensation of thiophene derivatives with pyrimidine precursors under controlled temperatures (60–80°C) and inert atmospheres. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used for their high solvation capacity. Purity is confirmed via HPLC (>95% purity threshold) and structural validation via ¹H/¹³C NMR (e.g., carbonyl peaks at ~170 ppm for the ester group) .
Q. What reaction conditions are critical for optimizing yield during synthesis?
- Key Parameters :
- Temperature : 70–90°C for cyclization steps to avoid side reactions.
- Solvent : Polar aprotic solvents (DMF/DMSO) enhance reactivity of nucleophilic intermediates.
- Catalyst : Use of Lewis acids (e.g., ZnCl₂) in thioether bond formation steps .
- Monitoring : Real-time reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .
Q. How is the biological activity of this compound assessed in preliminary studies?
- Assays :
- Antibacterial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values reported in µM ranges .
- Controls : Comparative analysis with structurally analogous compounds to validate specificity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Quantum Chemical Calculations : Density functional theory (DFT) to predict electron distribution in the cyclopenta-thienopyrimidine core, identifying reactive sites for functionalization .
- Molecular Docking : Simulations with target proteins (e.g., bacterial DNA gyrase or human kinases) to prioritize derivatives with optimal binding affinities .
- Validation : Correlation of computed binding energies with experimental IC₅₀ values .
Q. What statistical methods optimize reaction conditions for scale-up?
- Design of Experiments (DoE) :
- Factors : Temperature, solvent ratio, catalyst loading.
- Response Surface Methodology (RSM) : Central composite design to identify interactions between variables and maximize yield .
- Case Study : A 3² factorial design reduced experimental runs by 40% while achieving >85% yield in thienopyrimidine cyclization .
Q. How are contradictory spectral data resolved during structural characterization?
- Strategies :
- 2D NMR Techniques : HSQC and HMBC to assign overlapping proton signals in the fused ring system .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 322.0984 for C₁₅H₁₄N₂O₃S) .
- Example : Ambiguity in ester carbonyl positioning resolved via NOESY correlations .
Q. What challenges arise in purifying this compound, and how are they mitigated?
- Issues : Co-elution of byproducts (e.g., unreacted thiophene intermediates) due to similar polarity.
- Solutions :
- Column Chromatography : Gradient elution with silica gel (ethyl acetate/hexane from 10% to 50%).
- Recrystallization : Use of ethanol/water mixtures (7:3) to isolate crystalline product .
Q. How can structure-activity relationships (SAR) be explored for this scaffold?
- Methodology :
- Derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the 4-oxo or propanoate positions.
- Biological Testing : Compare MIC/IC₅₀ values across derivatives to identify critical functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
